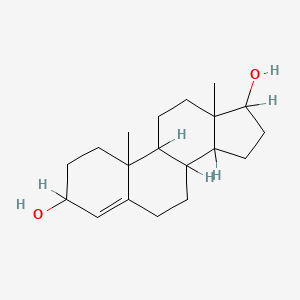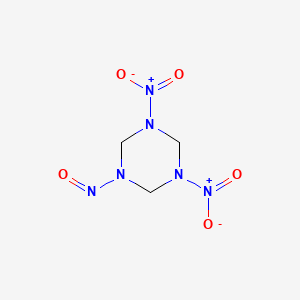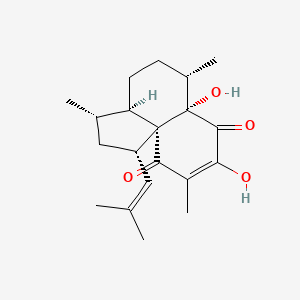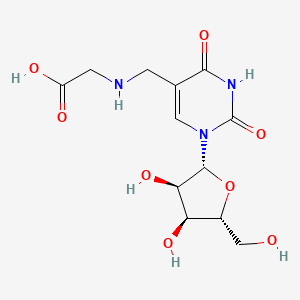
5-carboxymethylaminomethyluridine
Overview
Description
5-carboxymethylaminomethyluridine: is a derivative of uridine, a nucleoside that is a component of RNA. This compound features an additional carboxymethylaminomethyl substituent at position 5 on the uracil ring . It is known for its role in the modification of transfer RNA (tRNA), particularly in the wobble position, which is crucial for accurate and efficient protein synthesis .
Mechanism of Action
Target of Action
The primary targets of CMAMU are the evolutionarily conserved bacterial proteins MnmE and MnmG, and their homologues in Eukarya . These proteins install a 5-carboxymethylaminomethyl (cmnm5) group onto wobble uridines of several tRNA species .
Mode of Action
The Escherichia coli MnmE binds guanosine-5′-triphosphate (GTP) and methylenetetrahydrofolate (CH2THF), while MnmG binds flavin adenine dinucleotide (FAD) and a reduced nicotinamide adenine dinucleotide (NADH) . Together with glycine, MnmEG catalyzes the installation of cmnm5 in a reaction that also requires hydrolysis of GTP .
Biochemical Pathways
The biochemical pathway involves the transfer of the methylene group from CH2THF to the C5 position of U34 . This process is facilitated by a synthetic FADH [N5═CD2]+ analogue, which serves as a central intermediate in the MnmEG reaction . The intermediacy of the FAD in this transfer has been unambiguously demonstrated .
Result of Action
The result of the action of CMAMU is the formation of the anticipated U34-modified tRNAs . This modification is facilitated by the flavin-iminium FADH [N5═CH2]+, which serves as the universal intermediate for all MnmEG homologues .
Biochemical Analysis
Biochemical Properties
5-(Carboxymethylaminomethyl)uridine is involved in several biochemical reactions, primarily in the modification of tRNA. The enzymes MnmE and MnmG are responsible for the installation of the 5-carboxymethylaminomethyl group onto uridine at the wobble position of tRNA . MnmE binds guanosine-5′-triphosphate (GTP) and methylenetetrahydrofolate, while MnmG binds flavin adenine dinucleotide (FAD) and reduced nicotinamide adenine dinucleotide (NADH). Together, these enzymes catalyze the modification process, which is crucial for the proper functioning of tRNA .
Cellular Effects
5-(Carboxymethylaminomethyl)uridine has significant effects on various types of cells and cellular processes. It influences cell function by ensuring the accurate translation of genetic information, which is vital for protein synthesis. This modification restricts codon-anticodon wobbling, thereby enhancing the fidelity of translation . Additionally, it plays a role in modulating gene expression and cellular metabolism by affecting the stability and function of tRNA .
Molecular Mechanism
The molecular mechanism of 5-(Carboxymethylaminomethyl)uridine involves its interaction with specific enzymes and biomolecules. The modification process is initiated by the binding of MnmE and MnmG to their respective cofactors and substrates. The flavin-iminium intermediate formed during the reaction is crucial for the transfer of the methylene group to the C5 position of uridine . This modification enhances the stability and function of tRNA, thereby ensuring accurate translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Carboxymethylaminomethyl)uridine can change over time. The stability and degradation of this compound are influenced by various factors, including the growth phase of cells. For instance, the frequency of terminal methylation of 5-(Carboxymethylaminomethyl)uridine increases as cell growth proceeds, reaching nearly 100% in the late log and stationary phases . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(Carboxymethylaminomethyl)uridine vary with different dosages in animal models. Studies have shown that uridine supplementation can exert anti-inflammatory and anti-fibrotic effects in animal models of pulmonary fibrosis . The specific dosage effects of 5-(Carboxymethylaminomethyl)uridine in animal models have not been extensively studied. It is important to consider potential toxic or adverse effects at high doses.
Metabolic Pathways
5-(Carboxymethylaminomethyl)uridine is involved in several metabolic pathways, including pyrimidine metabolism. The modification process involves the transfer of a methylene group from methylenetetrahydrofolate to the C5 position of uridine . This process is catalyzed by the enzymes MnmE and MnmG, which play a crucial role in the biogenesis of this modified nucleoside .
Transport and Distribution
The transport and distribution of 5-(Carboxymethylaminomethyl)uridine within cells and tissues involve specific transporters and binding proteins. The modified nucleoside is incorporated into tRNA sequences by phosphoramidite chemistry . This process ensures the proper localization and accumulation of 5-(Carboxymethylaminomethyl)uridine in the cytosol and mitochondria, where it exerts its function .
Subcellular Localization
5-(Carboxymethylaminomethyl)uridine is localized at the wobble position of tRNA in both cytosolic and mitochondrial compartments . This subcellular localization is essential for its activity and function, as it ensures the accurate decoding of genetic information during protein synthesis. The modification process involves specific targeting signals and post-translational modifications that direct the compound to its appropriate cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-carboxymethylaminomethyluridine involves the enzymatic modification of uridine residues in tRNA. The bacterial proteins MnmE and MnmG, along with their eukaryotic homologues, catalyze the installation of the carboxymethylaminomethyl group. This process requires guanosine-5’-triphosphate (GTP), methylenetetrahydrofolate (CH₂THF), flavin adenine dinucleotide (FAD), and reduced nicotinamide adenine dinucleotide (NADH), along with glycine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily studied in a research context. the enzymatic synthesis described above could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-carboxymethylaminomethyluridine undergoes various biochemical reactions, primarily involving its incorporation into tRNA. The key reactions include:
Substitution Reactions: The installation of the carboxymethylaminomethyl group onto uridine by MnmE and MnmG.
Oxidation-Reduction Reactions: Involving FAD and NADH during the modification process.
Common Reagents and Conditions:
GTP: Acts as a substrate for MnmE.
CH₂THF: Provides the methylene group.
FAD and NADH: Involved in the redox reactions during the modification.
Major Products: The primary product of these reactions is the modified tRNA containing this compound, which plays a crucial role in protein synthesis .
Scientific Research Applications
Chemistry: In chemistry, 5-carboxymethylaminomethyluridine is studied for its unique structural properties and its role in RNA modification. It serves as a model compound for understanding nucleoside modifications and their effects on RNA function .
Biology: In biological research, this compound is essential for studying tRNA modifications and their impact on translation fidelity and efficiency. It is particularly important in understanding the genetic code’s flexibility and the role of modified nucleosides in decoding mRNA .
Medicine: In medicine, research on this compound contributes to understanding diseases related to tRNA modifications and potential therapeutic interventions. It may also have implications in developing antibiotics targeting bacterial tRNA modification enzymes .
Industry: While industrial applications are limited, the compound’s role in protein synthesis could have implications in biotechnology and synthetic biology, particularly in the design of engineered organisms with enhanced protein production capabilities .
Comparison with Similar Compounds
5-Methylaminomethyl-2-selenouridine: Another modified nucleoside found in tRNA, involved in similar biochemical pathways.
5-Taurinomethyluridine: A modification that also occurs at the wobble position in tRNA.
Uniqueness: 5-carboxymethylaminomethyluridine is unique due to its specific role in enhancing translation fidelity and its distinct chemical structure. Unlike other modifications, it involves a carboxymethylaminomethyl group, which provides unique biochemical properties and interactions within the tRNA molecule .
Properties
IUPAC Name |
2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCNRXVDHRNJOA-PNHWDRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988889 | |
| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69181-26-6 | |
| Record name | 5-Carboxymethylaminomethyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69181-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(((Carboxymethyl)amino)methyl)uridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069181266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


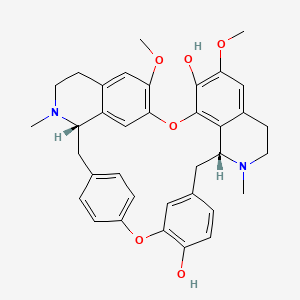
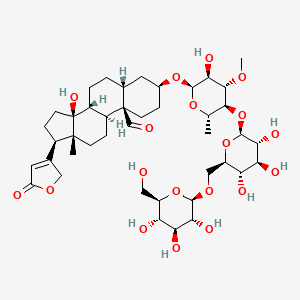

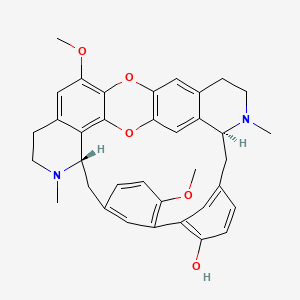
![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1212293.png)
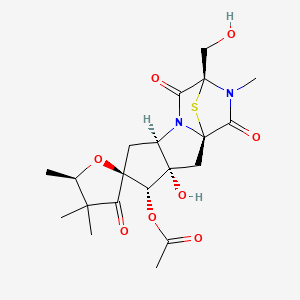

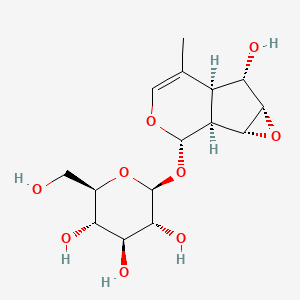

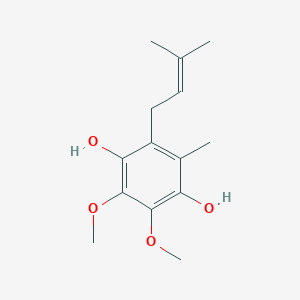
![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)
